

Spectral Data Analysis of Benzaldehyde Dimethyl Acetal: A Technical Guide

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Compound of Interest		
Compound Name:	Benzaldehyde dimethyl acetal	
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Introduction

Benzaldehyde dimethyl acetal, with the chemical formula C₉H₁₂O₂, is an organic compound widely used in the flavor and fragrance industry, as well as a versatile protecting group for aldehydes in organic synthesis. Its structural elucidation and purity assessment rely heavily on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectral data for benzaldehyde dimethyl acetal, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The 1 H NMR spectrum of **benzaldehyde dimethyl acetal** typically exhibits signals corresponding to the aromatic protons, the methoxy protons, and the acetal proton. The chemical shifts (δ) are usually reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).



Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic Protons (C ₆ H ₅)	~7.30 - 7.47	Multiplet	5H
Acetal Proton (CH(OCH ₃) ₂)	~5.38	Singlet	1H
Methoxy Protons (OCH₃)	~3.30	Singlet	6Н

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Chemical Shift (δ, ppm)
Quaternary Aromatic Carbon (C-Ar)	~138.23
Aromatic Carbons (CH-Ar)	~128.44, ~128.20, ~126.77
Acetal Carbon (CH(OCH ₃) ₂)	~103.26
Methoxy Carbons (OCH ₃)	~52.64

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.



Wavenumber (cm ⁻¹)	Bond	Functional Group
~3060 - 3030	C-H stretch	Aromatic
~2990 - 2830	C-H stretch	Aliphatic (CH₃)
~1450 - 1600	C=C stretch	Aromatic Ring
~1050 - 1150	C-O stretch	Acetal

Note: The IR spectrum is typically recorded from a neat liquid film or as a solution.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The data is presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.

m/z	Relative Intensity (%)	Possible Fragment
152	Low	[M] ⁺ (Molecular Ion)
121	99.99	[M - OCH₃] ⁺
105	~12 - 59	[C ₆ H ₅ CO] ⁺
91	~15	[C ₇ H ₇]+ (Tropylium ion)
77	~34 - 68	[C ₆ H ₅]+
51	~24	[C ₄ H ₃]+

Note: The relative intensities can vary between different mass spectrometers.[2][5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **benzaldehyde dimethyl acetal**.

NMR Spectroscopy



A sample of **benzaldehyde dimethyl acetal** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The spectrum is then acquired on an NMR spectrometer, for example, a 90 MHz or 400 MHz instrument.[1][2] Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

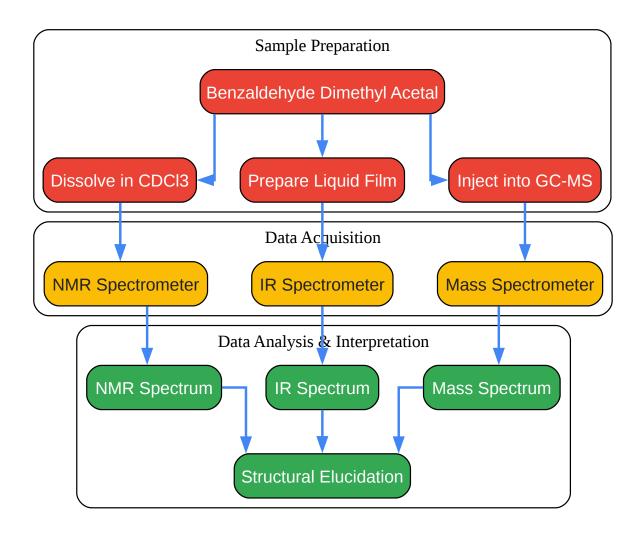
For a liquid sample like **benzaldehyde dimethyl acetal**, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates (liquid film method). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal. The sample is then scanned with infrared light over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via gas chromatography (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Visualized Workflows and Relationships

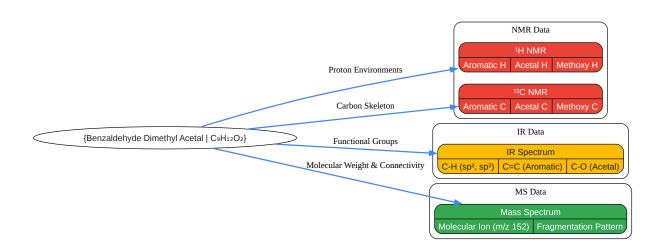




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Caption: General workflow for the spectral analysis of benzaldehyde dimethyl acetal.





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Caption: Interrelation of spectral data for the structural elucidation of **benzaldehyde dimethyl acetal**.

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